![molecular formula C17H22N2O3 B4184437 1-{4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4184437.png)
1-{4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE
概要
説明
1-{4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a tetrahydrofuran group and a phenyl ring
作用機序
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves multiple steps, starting with the preparation of the tetrahydrofuran and piperazine intermediates. One common method involves the reaction of a piperazine derivative with a tetrahydrofuran derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
1-{4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
1-{4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1-{4-[4-(tetrahydro-2H-pyran-2-yloxy)phenyl]ethanone: Similar in structure but with a tetrahydropyran group instead of a tetrahydrofuran group.
1-(tetrahydro-2-furanyl)ethanone: Lacks the piperazine and phenyl groups, making it a simpler compound.
Uniqueness
1-{4-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE is unique due to its combination of a piperazine ring, tetrahydrofuran group, and phenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
IUPAC Name |
1-[4-[4-(oxolane-2-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13(20)14-4-6-15(7-5-14)18-8-10-19(11-9-18)17(21)16-3-2-12-22-16/h4-7,16H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQNKYXUWTYVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


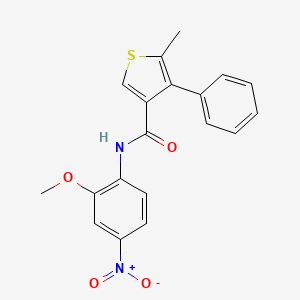
METHANONE](/img/structure/B4184363.png)
![5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-3-CARBOXAMIDE](/img/structure/B4184374.png)
![2-(2-bromophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B4184392.png)
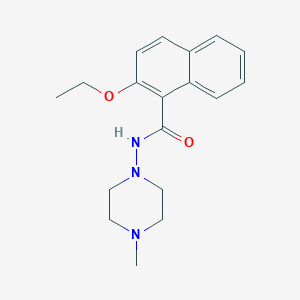
![(2-METHYL-3-FURYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4184407.png)
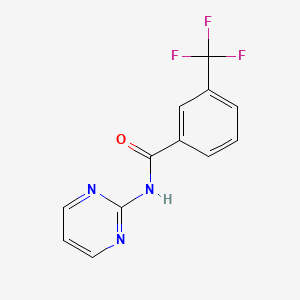
![ETHYL 4-{[(4-PHENETHYLPIPERAZINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4184432.png)
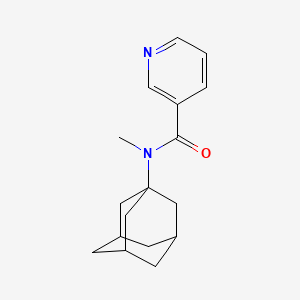
![N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4184440.png)
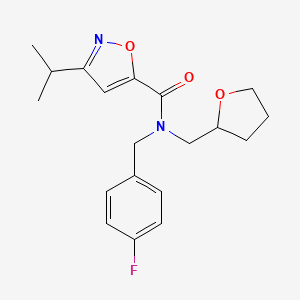
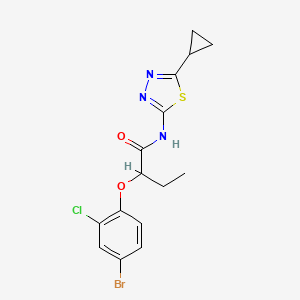
![N-[4-(methylsulfamoyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4184464.png)
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE](/img/structure/B4184466.png)
